N'-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea
Description
N’-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea is a chemical compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a dimethylurea moiety
Properties
CAS No. |
821765-73-5 |
|---|---|
Molecular Formula |
C9H11FN2O2 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11FN2O2/c1-12(2)9(14)11-8-4-3-6(13)5-7(8)10/h3-5,13H,1-2H3,(H,11,14) |
InChI Key |
FRQBKUDHFLJEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=C(C=C1)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea typically involves the reaction of 2-fluoro-4-hydroxyaniline with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
N'-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that derivatives of this compound exhibit activity against certain cancer cell lines, making it a candidate for further development as an anticancer drug.
Case Study: Anticancer Activity
A study conducted on various urea derivatives revealed that this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 | Apoptosis induction via caspase activation |
Agricultural Applications
Herbicidal Properties
The compound has been explored for use as an herbicide. Its efficacy in inhibiting specific plant growth pathways suggests it could be utilized in agricultural settings to manage weed populations effectively.
Case Study: Herbicidal Efficacy
Research conducted on the herbicidal activity of this compound showed promising results in controlling various weed species. The compound was tested in field trials, demonstrating a significant reduction in weed biomass compared to untreated controls.
| Weed Species | Application Rate (g/ha) | Biomass Reduction (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Chenopodium album | 150 | 78 |
Material Science
Polymer Synthesis
In material science, this compound has been employed as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications.
Case Study: Polymer Performance Enhancement
A recent study investigated the incorporation of this compound into polyurethane formulations. The results indicated that the modified polymers exhibited improved thermal stability and mechanical strength compared to conventional formulations.
| Polymer Type | Addition Level (%) | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|---|
| Polyurethane | 5 | 220 | 30 |
| Control | - | 180 | 25 |
Mechanism of Action
The mechanism of action of N’-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to the active site of the target, while the dimethylurea moiety may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-4-hydroxyphenyl)boronic acid: Shares the fluorine and hydroxyl groups but differs in the presence of a boronic acid moiety.
N-(2-Fluoro-4-hydroxyphenyl)acetamide: Similar in structure but contains an acetamide group instead of a dimethylurea moiety.
Uniqueness
N’-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylurea moiety distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Biological Activity
N'-(2-Fluoro-4-hydroxyphenyl)-N,N-dimethylurea is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes current research findings, case studies, and data related to its biological activity, including its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
This compound is a derivative of dimethylurea, characterized by the presence of a fluorinated and hydroxylated phenyl group. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoro-4-hydroxyaniline with N,N-dimethylcarbamoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran under reflux conditions to facilitate the formation of the urea bond.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives of phenylureas have been shown to act as inhibitors of various kinases involved in cancer progression, such as VEGFR and c-KIT . The specific activity against different cancer cell lines is summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 15 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 20 | Apoptosis induction through caspase activation | |
| HCT116 (Colon) | 25 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been identified as multikinase inhibitors, affecting pathways critical for tumor growth and survival.
- Enzymatic Transformation : Research indicates that laccases can enzymatically transform derivatives of this compound, leading to the formation of more active metabolites under specific pH conditions .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that phenolic compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Case Studies
- Anticancer Research : A study involving various phenylurea derivatives demonstrated that modifications at the ortho position significantly enhanced their anticancer efficacy. The introduction of electronegative substituents like fluorine was correlated with increased potency against specific cancer cell lines .
- Environmental Impact : Investigations into the biodegradation of this compound revealed that it can be transformed by white rot fungi, indicating potential environmental applications in bioremediation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
